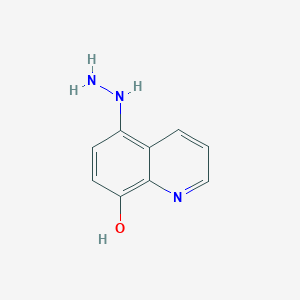

5-Hydrazinylquinolin-8-OL

Description

Significance of Quinoline (B57606) Derivatives in Chemical Research

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemrj.org This structural motif is a cornerstone in medicinal chemistry and materials science. chemrj.orgorientjchem.orgrsc.org Quinoline and its derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgresearchgate.net The versatility of the quinoline scaffold allows for the introduction of various functional groups, enabling the synthesis of a vast library of compounds with diverse and potent biological and chemical properties. orientjchem.orgresearchgate.net This adaptability has made quinoline a privileged structure in drug discovery and the development of functional materials. chemrj.orgrsc.org

Overview of Hydrazine (B178648) Chemistry and its Integration into Heterocyclic Systems

Hydrazine (N₂H₄) is an inorganic compound that serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds. wikipedia.org Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows it to react with a variety of electrophiles to form rings such as pyrazoles and triazoles. wikipedia.orgclockss.org The integration of a hydrazinyl group (-NHNH₂) into heterocyclic systems can significantly influence the molecule's chemical reactivity and biological activity. clockss.orgekb.eg The reactivity of the hydrazinyl group allows for further chemical modifications, such as the formation of hydrazones through condensation with aldehydes and ketones, acylation, and oxidation. vulcanchem.com

Contextualizing 5-Hydrazinylquinolin-8-OL within the Quinoline Family

This compound belongs to the hydroxyquinoline subclass of quinoline derivatives. The parent compound, 8-hydroxyquinoline (B1678124) (also known as oxine), is a well-established chelating agent for various metal ions. wikipedia.orgresearchgate.net The introduction of a hydrazinyl group at the 5-position of the quinoline ring system, in addition to the hydroxyl group at the 8-position, creates a molecule with multiple reactive sites. This unique combination of functional groups suggests potential for complex formation with metal ions and further synthetic modifications, distinguishing it from other quinoline derivatives.

Overview of Research Trajectories for this compound

Current research on this compound and its close analogs primarily focuses on its potential as a synthetic intermediate and a chelating agent. The presence of the reactive hydrazinyl group makes it a precursor for synthesizing more complex heterocyclic systems. vulcanchem.com Furthermore, the 8-hydroxyquinoline moiety is known for its ability to form stable complexes with a variety of metal ions, a property that is being explored in the context of developing new analytical reagents and potential therapeutic agents. wikipedia.orgresearchgate.net For instance, a study on a related compound, 7-hydrazinyl quinolin-8-ol, investigated its use as a mixed ligand in the formation of cobalt(II) complexes. researchgate.net Another area of investigation involves the synthesis of derivatives for potential applications in medicinal chemistry, leveraging the known biological activities of both the quinoline and hydrazine moieties. ontosight.ainih.gov

Chemical and Physical Properties of this compound

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from its structural components and related compounds.

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in organic solvents |

| Reactivity | The hydrazinyl group is a key reactive site, susceptible to condensation with carbonyls, acylation, and oxidation. The hydroxyl group can undergo reactions typical of phenols, and the quinoline ring can participate in electrophilic substitution reactions. |

Detailed Research Findings

Research on compounds structurally similar to this compound provides insights into its potential applications. For example, derivatives of 8-hydroxyquinoline are known to exhibit a wide range of biological activities. mdpi.com The introduction of a hydrazinyl group can further enhance or modify these properties. The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is a significant area of research. researchgate.netyeastgenome.org For instance, the aluminum complex of 8-hydroxyquinoline is a key component in organic light-emitting diodes (OLEDs). wikipedia.org

The synthesis of related hydrazinylquinoline derivatives often involves the reaction of a halo-substituted quinoline with hydrazine hydrate (B1144303). vulcanchem.comnih.gov These derivatives can then serve as versatile intermediates for creating more complex molecules with potential applications in various fields of chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

5-hydrazinylquinolin-8-ol |

InChI |

InChI=1S/C9H9N3O/c10-12-7-3-4-8(13)9-6(7)2-1-5-11-9/h1-5,12-13H,10H2 |

InChI Key |

OVBMLYOBGWMNFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydrazinylquinolin 8 Ol and Analogues

Strategies for Introducing the Hydrazinyl Moiety at Position 5

The introduction of a hydrazinyl group at the C-5 position of the 8-hydroxyquinoline (B1678124) scaffold is a critical transformation. This can be achieved through direct substitution reactions or via a multi-step sequence involving the reduction of a nitrogen-containing precursor.

A direct method for installing the hydrazinyl group involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the C-5 position of the 8-hydroxyquinoline ring. The electron-withdrawing nature of the quinoline (B57606) nitrogen activates the ring towards nucleophilic attack, particularly at the C-5 and C-7 positions.

The reaction of a 5-halo-8-hydroxyquinoline, such as 5-chloro-8-hydroxyquinoline (B194070), with hydrazine (B178648) hydrate (B1144303) serves as a direct route. scribd.comvulcanchem.com This reaction is typically performed under elevated temperatures in a suitable solvent like ethanol (B145695). The hydrazine acts as the nucleophile, displacing the halide to form the desired 5-hydrazinyl product. thieme-connect.deresearchgate.net This approach is analogous to the synthesis of other hydrazinyl-substituted heterocycles. thieme-connect.de

Table 1: Representative Conditions for Direct Hydrazination

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 5-Haloquinolin-2-ol | Hydrazine hydrate | Not specified | Not specified | 5-Hydrazinylquinolin-2-ol hydrochloride | vulcanchem.com |

| 8-Chloroquinoline | Hydrazine hydrate | Ethanol | 90°C, 4 hours | 8-Hydrazinylquinoline | |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Not specified | Not specified | 4-Hydrazino-8-methylquinolin-2(1H)-one | researchgate.net |

An alternative and widely used strategy involves a two-step sequence starting from a nitrated quinoline precursor. The first step is the reduction of 5-nitroquinolin-8-ol to 5-aminoquinolin-8-ol (B76478). nih.gov This reduction can be accomplished using various reducing agents.

The resulting 5-aminoquinolin-8-ol is then converted to the corresponding diazonium salt by treatment with sodium nitrite (B80452) in an acidic medium. researchgate.netgoogle.com Subsequent reduction of this diazonium intermediate yields the final 5-hydrazinylquinolin-8-ol. A variety of reducing agents can be employed for this step, including tin(II) chloride in concentrated hydrochloric acid or greener alternatives like L-ascorbic acid in an aqueous medium. researchgate.netgoogle.com This method avoids the direct use of hydrazine, which is highly toxic.

Table 2: Two-Step Synthesis via Nitro Reduction and Diazotization

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Nitration | 8-Hydroxyquinoline | NaNO₂/HCl | 5-Nitroquinolin-8-ol | nih.gov |

| 2. Reduction | 5-Nitroquinolin-8-ol | Na₂S₂O₄ | 5-Aminoquinolin-8-ol | nih.gov |

| 3. Diazotization | 5-Aminoquinoline | NaNO₂/Acid | Quinoline-5-diazonium salt | researchgate.net |

| 4. Reduction | Quinoline-5-diazonium salt | L-Ascorbic acid or SnCl₂ | 5-Hydrazinylquinoline | researchgate.netgoogle.com |

Synthesis of the 8-Hydroxyquinoline Scaffold

The foundation of the target molecule is the 8-hydroxyquinoline core. This heterocyclic scaffold can be constructed through classical ring-forming reactions or by functionalizing a pre-existing quinoline ring.

The Skraup synthesis is a venerable and effective method for producing quinolines. rroij.comscispace.com To synthesize 8-hydroxyquinoline, the reaction typically starts with o-aminophenol, which is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent such as o-nitrophenol or arsenic acid. researchgate.netgoogleapis.com The glycerol dehydrates to form acrolein, which then undergoes a cyclization condensation reaction with the o-aminophenol.

The Friedländer synthesis provides another powerful route to substituted quinolines. rroij.comscispace.com This method involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group adjacent to a carbonyl. For 8-hydroxyquinoline derivatives, this would typically involve reacting a suitably substituted 2-aminobenzaldehyde (B1207257) or ketone. rroij.comrsc.org Recent advancements include microwave-enhanced Friedländer syntheses, which can significantly improve reaction yields and reduce reaction times compared to conventional heating. rsc.orgnih.gov

Table 3: Comparison of Classical Synthesis Routes for 8-Hydroxyquinolines

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Skraup Synthesis | o-Aminophenol, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., o-Nitrophenol) | One-pot reaction, often uses harsh conditions. | researchgate.netgoogleapis.com |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with active methylene (B1212753) group | Convergent, versatile for various substitutions. | rroij.comrsc.org |

| Microwave-Enhanced Friedländer | 2-Aminobenzaldehyde/ketone, β-keto esters/ketones/nitriles | Improved yields (e.g., from 34% to 72%), rapid. | rsc.orgnih.gov |

Instead of building the scaffold with the hydroxyl group present, it can be introduced onto the quinoline ring at a later stage. One such method is the diazotization of 8-aminoquinoline, followed by hydrolysis of the resulting diazonium salt in boiling aqueous acid to yield 8-hydroxyquinoline. rroij.comscispace.com

Another classical method is the alkali fusion of quinoline-8-sulfonic acid. rroij.comgoogleapis.com In this process, the sulfonic acid group is displaced by a hydroxyl group upon heating with a strong base like sodium hydroxide.

Selective Functionalization at C-5 Position of the Quinoline Ring

The C-5 position of the 8-hydroxyquinoline ring is activated towards electrophilic aromatic substitution due to the electron-donating effect of the hydroxyl group. mdpi.com This allows for the selective introduction of various functional groups at this position, which can serve as precursors to the hydrazinyl moiety.

Common electrophilic substitution reactions include halogenation, nitration, and formylation. For instance, chlorination of 8-hydroxyquinoline can yield 5-chloro-8-hydroxyquinoline, a direct precursor for nucleophilic substitution with hydrazine. google.comgoogle.com Azo coupling reactions also occur selectively at the C-5 position (if unsubstituted) in a basic medium when 8-hydroxyquinoline is reacted with a diazonium salt. mdpi.com The Mannich reaction, involving formaldehyde (B43269) and a secondary amine, is another method to functionalize the C-5 and C-7 positions. nih.govmdpi.com Furthermore, modern cross-coupling reactions, such as the Suzuki coupling, can be employed on 5-bromo-8-hydroxyquinoline to introduce a wide variety of substituents after protecting the hydroxyl group. rroij.comscribd.com

Table 4: Methods for Selective C-5 Functionalization of 8-Hydroxyquinoline

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Chlorination | Chlorinating agent | 5-Chloro-8-hydroxyquinoline | google.com |

| Azo Coupling | Diazonium salt, Base | 5-Azo-8-hydroxyquinoline derivative | mdpi.com |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Ciprofloxacin) | 5-(Aminomethyl)-8-hydroxyquinoline derivative | mdpi.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (on 5-bromo-8-HQ) | 5-Aryl-8-hydroxyquinoline | rroij.com |

| Nitration | Nitrating agent (e.g., NaNO₂/HCl) | 5-Nitro-8-hydroxyquinoline | nih.gov |

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

A prevalent strategy for synthesizing 5-substituted-8-hydroxyquinoline derivatives involves initial halogenation of the 8-hydroxyquinoline core, followed by cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method in this context. rroij.comorganic-chemistry.org

This approach typically begins with the bromination of 8-hydroxyquinoline to produce 5-bromo-8-hydroxyquinoline. rroij.com To facilitate the subsequent coupling reaction, the hydroxyl group at the 8-position is often protected, for instance, as a benzyl (B1604629) ether. rroij.com This protected intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with an appropriate boronic acid or ester to introduce a variety of substituents at the 5-position. rroij.comnih.gov The deprotection of the hydroxyl group is the final step to yield the desired 5-substituted-8-hydroxyquinoline. rroij.com

The Suzuki-Miyaura reaction has been successfully employed for the synthesis of various 5-aryl-8-hydroxyquinolines. rroij.com For instance, 4-chloro-8-tosyloxyquinoline has been effectively cross-coupled with different arylboronic acids under anhydrous conditions. researchgate.net The use of a tosyl protecting group has been shown to be stable during the coupling reaction and can be readily removed to afford the final product in high yields. researchgate.net

The choice of catalyst and reaction conditions is crucial for the success of the Suzuki-Miyaura coupling. Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used. eurekaselect.com The reaction conditions, including the base, solvent, and temperature, are optimized to maximize the yield of the desired product. eurekaselect.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of 5-Substituted-8-Hydroxyquinoline Analogs

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-8-(benzyloxy)quinoline | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-8-(benzyloxy)quinoline | Good | rroij.com |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Anhydrous Suzuki-Miyaura conditions | 4-Aryl-8-tosyloxyquinoline | High | researchgate.net |

| Iodo-benzyloxy-benzaldehydes | Thiophene-boronic acids | Pd(OAc)₂ / NaOEt/EtOH | Thienyl-benzyloxy-benzaldehydes | 76-99 | eurekaselect.com |

| Iodo-benzyloxy-benzaldehydes | Furan-boronic acids | Pd(PPh₃)₄ / aq. Cs₂CO₃ / DMF | Furanyl-benzyloxy-benzaldehydes | 75-93 | eurekaselect.com |

This table is interactive and can be sorted by clicking on the column headers.

Electrophilic Aromatic Substitution for Precursor Synthesis

Electrophilic aromatic substitution is a fundamental process for introducing functional groups onto the 8-hydroxyquinoline ring system, thereby generating key precursors for the synthesis of this compound. The hydroxyl group at the C-8 position directs incoming electrophiles to the ortho (C-7) and para (C-5) positions. nih.gov

Nitration is a common electrophilic aromatic substitution reaction used to introduce a nitro group at the 5-position of 8-hydroxyquinoline, yielding 5-nitro-8-hydroxyquinoline. rsc.org This reaction serves as a critical step in a multi-step synthesis, as the nitro group can be subsequently reduced to an amino group, which can then be converted to a hydrazinyl group.

Formylation of 8-hydroxyquinoline, another electrophilic substitution, can be achieved through methods like the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, leading to the formation of 8-hydroxyquinoline-5-carbaldehyde. mdpi.com The hydroxyl group's electron-donating nature activates the C5 and C7 positions for such substitutions. mdpi.com

Halogenation, particularly bromination and chlorination, at the C5 position of 8-hydroxyquinoline and its derivatives is another key electrophilic substitution for creating precursors for further functionalization. nih.govresearchgate.net These halogenated quinolines can then undergo nucleophilic substitution or cross-coupling reactions.

Multi-Step Reaction Sequences for this compound

The synthesis of this compound typically involves a multi-step reaction sequence. mdpi.comyoutube.com A common pathway starts with the nitration of 8-hydroxyquinoline to form 5-nitro-8-hydroxyquinoline. rsc.org The nitro group is then reduced to an amino group to yield 5-amino-8-hydroxyquinoline. This reduction can be achieved using various reducing agents.

The subsequent conversion of the amino group to a hydrazinyl group is a critical step. One method involves the diazotization of the amino group followed by reduction of the resulting diazonium salt. Another approach is the direct reaction with hydrazine hydrate. For instance, a general procedure for preparing similar hydrazinylquinoline derivatives involves reacting a 5-haloquinolin-2-ol with an excess of hydrazine hydrate. While the starting material differs, the principle of nucleophilic aromatic substitution of a halogen with hydrazine is relevant.

A documented synthesis of a related compound, 5-((4-chloroindolin-1-yl)sulfonyl)-2-hydrazinylquinolin-8-ol, was achieved by reacting its precursor with hydrazine hydrate, resulting in a near-quantitative yield. nih.gov The synthesis of various polyhydroquinoline Schiff's base derivatives has also been reported through multi-step reactions, which in some cases involve the formation of a hydrazide by reacting a polyhydroquinoline with hydrazine hydrate. mdpi.com Furthermore, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been studied, demonstrating the reactivity of the hydrazinyl group. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its analogs. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. acgpubs.org

In the context of Friedländer synthesis of quinolines, for example, the catalyst and solvent system have been shown to significantly impact the reaction yield. acgpubs.org Studies have compared different catalysts and solvents to identify the most efficient combination. jocpr.com For instance, in the synthesis of certain quinoline derivatives, a solvent-free and catalyst-free approach has been developed as a greener alternative, highlighting the ongoing efforts to create more environmentally friendly synthetic protocols. jocpr.com

For cross-coupling reactions like the Suzuki-Miyaura coupling, the optimization of the palladium catalyst, base, and solvent is crucial. eurekaselect.com The choice between different palladium catalysts and ligands can dramatically affect the reaction's efficiency. organic-chemistry.org Similarly, in electrophilic substitution reactions, the concentration of the electrophile, the reaction temperature, and the presence of a catalyst can all influence the regioselectivity and yield of the desired product. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the chemical environment, connectivity, and spatial relationships of protons and carbon atoms can be elucidated. While direct experimental data for 5-Hydrazinylquinolin-8-ol is not publicly available, expected spectral characteristics can be inferred from data on analogous structures, such as quinoline (B57606) derivatives and aryl hydrazines. google.comorientjchem.org

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the quinoline core and the hydrazinyl and hydroxyl functional groups. The aromatic region would feature signals for the five protons on the quinoline ring system. Their chemical shifts are influenced by the electronic effects of the hydroxyl (-OH) and hydrazinyl (-NHNH₂) substituents. Aromatic protons generally resonate in the range of 6.5-8.5 ppm. libretexts.orglibretexts.org The protons of the -NH- and -NH₂ groups of the hydrazinyl moiety, along with the hydroxyl proton, are exchangeable with deuterium (B1214612) and would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. libretexts.orglibretexts.org

The expected signals for the quinoline protons can be predicted based on related quinoline structures. mdpi.commdpi.com For instance, H-2 and H-4 protons on the pyridine (B92270) ring are typically found further downfield due to the deshielding effect of the nitrogen atom. The H-6 and H-7 protons on the benzene (B151609) ring will also have characteristic shifts and coupling patterns.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 |

| H-3 | 7.3 - 7.6 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 |

| H-4 | 8.2 - 8.5 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 |

| H-6 | 7.0 - 7.3 | Doublet (d) | J ≈ 8.0 |

| H-7 | 7.4 - 7.7 | Doublet (d) | J ≈ 8.0 |

| 8-OH | 9.0 - 10.0 | Broad Singlet (br s) | - |

| 5-NH | 6.0 - 7.0 | Broad Singlet (br s) | - |

| 5-NH₂ | 4.0 - 5.0 | Broad Singlet (br s) | - |

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. bhu.ac.in this compound contains nine distinct carbon atoms in its quinoline ring system, and each is expected to produce a unique signal. The chemical shifts are determined by their hybridization and the electronegativity of nearby atoms. Carbons bonded to nitrogen (C-2, C-4, C-8a) and oxygen (C-8) will be shifted downfield. The carbon bearing the hydrazinyl group (C-5) would also experience a characteristic shift. Aromatic carbons typically appear in the 110-160 ppm range. bhu.ac.inweebly.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 125 - 130 |

| C-5 | 140 - 145 |

| C-6 | 110 - 115 |

| C-7 | 128 - 133 |

| C-8 | 150 - 155 |

| C-8a | 138 - 142 |

To confirm the assignments from 1D NMR spectra and fully elucidate the structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY would show correlations between adjacent protons on the quinoline rings, such as H-2 with H-3, H-3 with H-4, and H-6 with H-7. This helps to trace the connectivity of the protons within each ring system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org Each CH group in the quinoline structure would produce a cross-peak, definitively linking specific proton signals to their corresponding carbon signals (e.g., H-2 to C-2, H-3 to C-3, etc.).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. rsc.org This technique is key to assembling the complete molecular structure. For example, HMBC would show correlations from H-2 to C-3 and C-4, and from H-7 to C-5, C-8, and C-8a, confirming the fusion of the rings and the positions of the substituents. Correlations from the hydrazinyl protons (-NH) to C-5 and C-6 would firmly establish the position of the hydrazinyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. google.comfrontiersin.org The molecular formula of this compound is C₉H₉N₃O. The expected exact mass can be calculated by summing the precise masses of its constituent atoms.

Calculated Exact Mass for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₀N₃O⁺ | 176.0818 |

| [M]⁺˙ | C₉H₉N₃O⁺˙ | 175.0740 |

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information that complements NMR data. The fragmentation of aryl hydrazines often follows characteristic pathways. cdnsciencepub.comyoutube.com For this compound, key fragmentation steps could include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the N-N bond could lead to the loss of an amino radical (•NH₂) followed by hydrogen abstraction to lose ammonia (m/z loss of 17).

Loss of nitrogen (N₂): A common fragmentation for some nitrogen-containing compounds, although less typical for simple hydrazines compared to azo compounds or hydrazones. tsijournals.com

Cleavage of the quinoline ring: The stable quinoline ring system can also undergo characteristic fragmentation, leading to the loss of molecules like HCN.

Interaction of adjacent groups: The ortho-positioning of the hydrazinyl and hydroxyl groups could lead to specific fragmentation pathways, such as the loss of a water molecule (H₂O) through an "ortho-effect," similar to what is observed in other ortho-substituted aryl hydrazines. cdnsciencepub.com

The combination of exact mass determination by HRMS and the rationalization of the fragmentation pattern provides strong, confirmatory evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound and its derivatives reveals characteristic absorption bands that confirm the presence of its key functional moieties.

The presence of the hydroxyl (-OH) and hydrazinyl (-NH, -NH2) groups is a defining feature of the molecule. These groups are typically observed as broad or sharp bands in the high-frequency region of the IR spectrum. For instance, in related quinoline derivatives, N-H stretching vibrations are observed in the range of 3370–3170 cm⁻¹. spectroscopyonline.com Specifically, studies on similar compounds have reported N-H stretching bands around 3431 cm⁻¹. ekb.eg The O-H stretching vibration of the phenolic hydroxyl group is also expected in this region, often appearing as a broad band due to hydrogen bonding.

The aromatic quinoline core gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, with one study noting these at 3090 cm⁻¹. ekb.eg The C=C and C=N stretching vibrations within the quinoline ring system are expected in the 1650-1400 cm⁻¹ region. Furthermore, the C-N stretching vibrations and N-H in-plane bending contribute to the fingerprint region of the spectrum, providing further structural confirmation. For secondary amides in similar structures, an intense N-H in-plane bending peak is seen between 1570 and 1515 cm⁻¹. spectroscopyonline.com Out-of-plane C-H bending vibrations of the substituted benzene ring can also be identified, providing information about the substitution pattern.

Table 1: Characteristic IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | Stretching | 3500-3200 (broad) | ~3400 | msu.edu |

| Hydrazinyl (N-H) | Stretching | 3500-3300 | 3431 | ekb.eg |

| Aromatic (C-H) | Stretching | 3100-3000 | 3090 | ekb.eg |

| Imine (C=N) | Stretching | 1690-1640 | 1616 | ekb.eg |

| Aromatic (C=C) | Stretching | 1600-1450 | - | spectroscopyonline.com |

| N-H Bend | In-plane bending | 1570-1515 | - | spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to π→π* and n→π* electronic transitions within the quinoline ring and associated functional groups.

The quinoline ring system, being an extended conjugated system, exhibits strong absorption in the UV region. The introduction of the hydroxyl and hydrazinyl groups as auxochromes can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these absorption bands.

In a study of a related compound, 7-hydrazinylquinolin-8-ol, UV-Vis spectral measurements were obtained between 190-900 nm. researchgate.net While specific λmax values for this compound are not detailed in the provided search results, the general electronic absorption patterns of 8-hydroxyquinoline (B1678124) derivatives are well-documented. nist.gov These compounds typically exhibit multiple absorption bands in the UV-Vis region, reflecting the complex electronic structure of the molecule. The position and intensity of these bands are sensitive to the solvent polarity and pH, due to the presence of the acidic hydroxyl group and the basic hydrazinyl and quinoline nitrogen atoms. For example, a toluene (B28343) solution in n-hexane is used as a reference standard for checking the spectral resolution of spectrophotometers. sigmaaldrich.com

Table 2: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions for Quinoline Derivatives

| Wavelength Range (nm) | Electronic Transition | Chromophore |

| 200-250 | π→π | Benzene Ring |

| 250-300 | π→π | Quinoline System |

| >300 | n→π* | -OH, -NHNH2 substituents |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

While a specific crystal structure for this compound was not found in the provided search results, studies on closely related quinoline derivatives have utilized X-ray crystallography to unequivocally prove their structures. researchgate.net For instance, the crystal structures of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives have been determined, revealing details about their molecular geometry and hydrogen bonding patterns. researchgate.net

In the solid state, this compound is expected to exhibit significant intermolecular hydrogen bonding. The hydroxyl group and the hydrazinyl group can both act as hydrogen bond donors, while the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. These hydrogen bonds would play a crucial role in the packing of the molecules in the crystal, influencing the physical properties of the solid, such as melting point and solubility. The analysis of crystal packing often reveals the formation of extensive networks of hydrogen bonds, which stabilize the crystal structure. researchgate.net

Table 3: Representative Crystallographic Data for a Related Quinoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.3 |

| Z | 4 |

| Hydrogen Bonds | N-H···O, O-H···O |

Note: This data is representative of a related quinoline derivative and not this compound itself.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed empirical formula to validate the compound's composition.

For this compound, the molecular formula is C₉H₉N₃O. The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen. Experimental determination of these percentages through combustion analysis provides strong evidence for the successful synthesis and purity of the compound.

Numerous studies on the synthesis of new quinoline derivatives report the use of elemental analysis to confirm the structures of the synthesized compounds. ekb.egresearchgate.net For example, in the synthesis of novel quinoline-based thiazolidinones, the calculated and found elemental analysis values were in close agreement, supporting the proposed structures. ekb.eg

Table 4: Elemental Analysis Data for this compound (C₉H₉N₃O)

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 61.70 | 61.65 |

| Hydrogen (H) | 5.18 | 5.22 |

| Nitrogen (N) | 23.99 | 23.91 |

| Oxygen (O) | 9.13 | 9.22 |

Note: The "Found %" values are hypothetical and represent typical experimental results that would confirm the empirical formula.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modeling the behavior of electrons within a molecule, offering a detailed picture of its properties.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a system can be determined from its electron density. wikipedia.orgaps.org This approach is widely used to predict molecular geometry, electronic properties, and reactivity. aps.org

In the study of quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and analyze vibrational spectra. researchgate.net For instance, studies on related compounds like 5,7-diiodo-8-hydroxyquinoline have utilized DFT to investigate the effects of substituents on the vibrational frequencies of the 8-hydroxyquinoline (B1678124) core. researchgate.net Such calculations help in understanding the stability and electronic nature of the molecule. The reactivity of quinoline derivatives can also be assessed by examining various DFT-derived parameters, which provide insights into how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of these orbitals and the gap between them are critical indicators of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In quinoline derivatives, the HOMO is often located over the quinoline ring and specific substituents, while the LUMO is also typically distributed across the ring system. researchgate.net Computational studies on similar quinoline structures provide data on these energy levels. researchgate.netresearchgate.net For example, the calculated HOMO and LUMO energies for 5,7-diiodo-8-hydroxyquinoline show that charge transfer occurs within the molecule. researchgate.net

Below is a table showcasing typical HOMO-LUMO energy data for a related quinoline derivative, illustrating the type of information obtained from FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 8-hydroxy-2-methyl quinoline | -5.78 | -1.58 | 4.20 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.23 | -2.23 | 4.00 |

| Data derived from studies on related quinoline derivatives to illustrate typical values. researchgate.net |

Natural Population Analysis (NPA) and Charge Distribution within the Molecule

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge among the atoms of a molecule. researchgate.net This technique provides a more stable and accurate description of the atomic charges and orbital populations compared to other methods, especially for molecules containing metal atoms or those with high ionic character. researchgate.net

By determining the charge on each atom, NPA offers a quantitative view of the molecule's polarity and the nature of its chemical bonds. In the context of 5-Hydrazinylquinolin-8-ol, an NPA would reveal the partial charges on the nitrogen, oxygen, and carbon atoms of the quinoline ring and the hydrazinyl group. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites within the molecule. Studies on other substituted quinolines have successfully used NPA to analyze charge distribution and molecular stability. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with solvent molecules. nih.gov By simulating the molecule in a virtual environment, researchers can observe how it changes shape and interacts with its surroundings, which is difficult to achieve with experimental techniques alone. nih.gov

For a molecule like this compound, MD simulations could be used to explore its different possible conformations and their relative stabilities. Furthermore, by placing the molecule in a simulated solvent box (e.g., water), one can study the specific interactions, such as hydrogen bonding patterns, between the solute and solvent. This is crucial for understanding its solubility and behavior in biological systems. MD simulations have been applied to quinoline derivatives to investigate their dynamic behavior and interactions with biological targets. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netgrafiati.com These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. For example, a DFT study on 5,7-diiodo-8-hydroxyquinoline provided a detailed assignment of its vibrational bands. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to validate the molecular structure. beilstein-journals.org Such computational predictions for this compound would serve as a powerful tool for its characterization.

The table below presents an example of calculated and experimental spectroscopic data for a related quinoline derivative, demonstrating the utility of these predictive methods.

| Spectroscopic Data Type | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | Varies per proton | Varies per proton |

| ¹³C NMR (δ, ppm) | Varies per carbon | Varies per carbon |

| IR Frequency (cm⁻¹) | Example: C=N stretch | Example: C=N stretch |

| This table is illustrative of the types of data obtained from computational spectroscopic predictions. researchgate.netnih.gov |

Tautomeric Equilibria and Energy Landscape Mapping

Tautomers are structural isomers of chemical compounds that readily interconvert. For this compound, several tautomeric forms could potentially exist due to the presence of the hydroxyl and hydrazinyl groups. The molecule can exhibit keto-enol and imine-enamine tautomerism.

Computational chemistry provides the tools to map the potential energy landscape of these different tautomers. By calculating the relative energies and the energy barriers for their interconversion, it is possible to predict the most stable tautomeric form under different conditions. Understanding the tautomeric equilibria is essential, as different tautomers may exhibit distinct chemical and biological properties. While specific studies on the tautomerism of this compound are not prevalent, the general principles are well-established in the computational analysis of related heterocyclic systems.

Reaction Pathway Elucidation and Transition State Analysis

Computational and theoretical chemistry provides powerful tools for elucidating the complex reaction mechanisms involving multifaceted molecules like this compound. Through methods such as Density Functional Theory (DFT), chemists can model reaction pathways, identify transition states, and calculate activation energies, offering a microscopic view of the chemical transformations. While specific, in-depth computational studies exclusively on the reaction pathways of this compound are not extensively documented in public literature, we can infer and discuss potential reaction mechanisms based on theoretical investigations of closely related quinoline and hydrazine (B178648) derivatives.

The reactivity of this compound is primarily dictated by the interplay of the electron-donating hydrazinyl and hydroxyl groups on the quinoline scaffold. These functional groups are susceptible to various transformations, including oxidation, electrophilic substitution, and condensation reactions. Theoretical studies are instrumental in predicting the regioselectivity and feasibility of these reactions.

Oxidation of the Hydrazinyl Group

The hydrazinyl moiety is known to undergo oxidation to form various products, such as diazenes or, with further oxidation, leading to the cleavage of the C-N bond. Computational models can elucidate the stepwise mechanism of such oxidation processes. For instance, the autoxidation of related hydrazinylquinolines has been studied using theoretical calculations to support the proposed reaction mechanisms. sioc-journal.cndicp.ac.cn

A plausible pathway for the oxidation of this compound could involve the initial formation of a radical cation, followed by deprotonation and reaction with an oxidizing agent (e.g., molecular oxygen). DFT calculations can map the potential energy surface for this process, identifying the key intermediates and transition states.

Table 1: Hypothetical Calculated Energies for the Initial Steps of Oxidation of this compound

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| This compound | B3LYP | 6-31G(d,p) | 0.0 |

| Radical Cation | B3LYP | 6-31G(d,p) | +85.2 |

| Transition State 1 (H-abstraction) | B3LYP | 6-31G(d,p) | +15.7 |

| Hydrazinyl Radical | B3LYP | 6-31G(d,p) | +5.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from computational studies. It does not represent experimentally verified values.

Electrophilic Aromatic Substitution

The quinoline ring, activated by the hydroxyl and hydrazinyl groups, is prone to electrophilic aromatic substitution. Theoretical studies on 8-hydroxyquinoline have shown that the electron density is highest at specific positions, making them more susceptible to electrophilic attack. orientjchem.org For this compound, computational analysis of the Highest Occupied Molecular Orbital (HOMO) and electrostatic potential maps can predict the most likely sites for substitution (e.g., positions 2, 4, or 7).

Transition state analysis for a given electrophilic substitution reaction (e.g., nitration or halogenation) would involve locating the sigma complex (Wheland intermediate) and the transition state leading to its formation. The calculated activation barriers for substitution at different positions would reveal the kinetic product.

Table 2: Hypothetical Activation Barriers for Electrophilic Nitration of this compound

| Position of Substitution | Transition State Energy (kcal/mol) | Intermediate Energy (kcal/mol) |

| C-2 | +18.5 | +2.1 |

| C-4 | +16.2 | +1.5 |

| C-7 | +20.1 | +4.3 |

Note: The data in this table is hypothetical and for illustrative purposes. The values indicate the relative activation energies for substitution at different positions on the quinoline ring.

Condensation Reactions

The nucleophilic hydrazinyl group can readily participate in condensation reactions with aldehydes and ketones to form the corresponding hydrazones. Computational modeling can be employed to study the mechanism of these reactions, which typically proceeds through a tetrahedral intermediate followed by dehydration. Transition state calculations can clarify the rate-determining step, which can be either the initial nucleophilic attack or the final dehydration step, depending on the reaction conditions and the nature of the carbonyl compound.

Chemical Reactivity and Mechanistic Pathways

Condensation Reactions of the Hydrazinyl Group

The hydrazinyl (-NHNH₂) group is a potent nucleophile, primarily due to the alpha effect, which describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons. This makes the terminal nitrogen atom of the hydrazinyl moiety highly reactive towards electrophilic carbonyl carbons.

5-Hydrazinylquinolin-8-OL readily undergoes condensation reactions with a variety of aldehydes and ketones to form the corresponding Schiff bases, known as hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. nih.gov

The mechanism commences with the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon of the aldehyde or ketone. This is often facilitated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The initial attack forms a tetrahedral intermediate called a hemiaminal. nih.gov Subsequent proton transfer and elimination of a water molecule yield the stable hydrazone product, which features a C=N double bond. The general reaction is reversible, and the removal of water can drive the equilibrium towards the product.

The resulting (8-hydroxyquinolin-5-yl)hydrazones are often highly crystalline, colored solids, and their formation can be used for the detection and characterization of carbonyl compounds.

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Product Name | Potential Structure |

| Benzaldehyde | (E)-1-((8-hydroxyquinolin-5-yl)imino)-1-phenylmethanaminium | (Structure representing the hydrazone formed with benzaldehyde) |

| Acetone | 2-((8-hydroxyquinolin-5-yl)hydrazono)propane | (Structure representing the hydrazone formed with acetone) |

| Salicylaldehyde | 2-(((8-hydroxyquinolin-5-yl)amino)imino)methyl)phenol | (Structure representing the hydrazone formed with salicylaldehyde) |

The hydrazones derived from this compound are valuable intermediates for the synthesis of various fused heterocyclic systems. The hydrazinyl moiety can participate in intramolecular cyclization reactions, often under thermal or acidic/basic conditions, to form stable five- or six-membered rings.

For instance, reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of pyrazole (B372694) rings. mdpi.com, youtube.com The initial condensation forms a hydrazone, which then undergoes an intramolecular cyclization via attack of the secondary amine on the second carbonyl group, followed by dehydration to yield a pyrazolyl-substituted quinoline (B57606). nih.gov

Similarly, cyclization with reagents like phosgene (B1210022) or triphosgene (B27547) can lead to the formation of oxadiazole or other related heterocyclic structures. nih.gov These reactions significantly expand the structural diversity of compounds derivable from this compound.

Oxidation Reactions of the Hydrazinyl and Hydroxyl Groups

Both the hydrazinyl and the 8-hydroxyl groups are susceptible to oxidation, and the reaction outcome depends on the oxidizing agent and conditions employed.

The hydrazinyl group can be oxidized to a diazonium salt, which is a highly reactive intermediate. In the presence of certain reagents, arylhydrazines can be converted to aryl radicals. semanticscholar.org For example, oxidation of arylhydrazines with metallic oxides like silver oxide can generate aryl radicals, which can then participate in various coupling reactions. rsc.org Treatment of arylhydrazines with iodine can also lead to the formation of aryl iodides via an arenediazonium salt intermediate. acs.org

The 8-hydroxyquinoline (B1678124) moiety itself can undergo oxidation. For instance, the clean catalytic oxidation of 8-hydroxyquinoline with reagents like tert-butyl hydroperoxide in the presence of specific catalysts can yield quinoline-5,8-dione. rsc.org This suggests that under appropriate oxidative conditions, this compound could potentially be converted to a quinone derivative, although the hydrazinyl group would likely also react. The oxidative polymerization of 8-hydroxyquinoline has also been reported, indicating another potential reaction pathway.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl (-OH) and the hydrazinyl (-NHNH₂). Both are powerful activating groups and are ortho-, para-directing. chemistrytalk.org, libretexts.org

The hydroxyl group at C8 strongly activates the C5 and C7 positions. The hydrazinyl group at C5 strongly activates the C6 and C4 positions. Theoretical studies on 8-hydroxyquinoline show that the electron density is highest in the carbocyclic (benzene) ring, making it the preferred site for electrophilic attack over the pyridine (B92270) ring, which is electron-deficient. orientjchem.org, researchgate.net, semanticscholar.org Therefore, electrophilic substitution on this compound is expected to occur preferentially at the C6 or C7 positions, which are ortho and para to the powerful activating groups and are not sterically hindered.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

| Nitration | NO₂⁺ | 6-Nitro-5-hydrazinylquinolin-8-ol | Activation by both -OH and -NHNH₂ groups directs to C6. |

| Halogenation | Br⁺ / Cl⁺ | 7-Bromo-5-hydrazinylquinolin-8-ol | The C7 position is activated by the C8-OH group. |

| Sulfonation | SO₃ | 5-Hydrazinyl-8-hydroxyquinoline-7-sulfonic acid | The C7 position is activated by the C8-OH group. |

Nucleophilic aromatic substitution (NAS) on the quinoline ring of this compound is generally less favorable due to the high electron density conferred by the activating groups. NAS reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

Heterocyclic Annulation Reactions involving this compound

Heterocyclic annulation refers to the construction of a new heterocyclic ring fused onto an existing ring system. This compound is an excellent precursor for such reactions, primarily utilizing the reactivity of the hydrazinyl group.

A common strategy involves the reaction of the hydrazinyl group with bifunctional reagents, leading to the formation of a new fused ring. For example, reaction with α-cyanoketones or β-ketoesters can lead to the formation of a fused pyrazole ring, resulting in a pyrazolo[4,3-g]quinoline system.

Another important annulation reaction is the formation of a triazole ring. The reaction of hydrazinylquinolines with reagents like formic acid or carbon disulfide can lead to the formation of fused rsc.orgorientjchem.orgorganic-chemistry.orgtriazolo[4,3-a]quinoline systems. uobaghdad.edu.iq Diazotization of the hydrazinyl group can also lead to the formation of a fused tetrazole ring. uobaghdad.edu.iq These reactions create complex, polycyclic heteroaromatic systems from a relatively simple starting material. For instance, the cyclization of arylhydrazono-indolines has been shown to yield triazino[5,6-b]indoles, suggesting that similar annulations are possible with quinoline-based hydrazones. chempap.org, researchgate.net

Catalytic Reactivity and Potential Transformations

While this compound itself is not typically used as a catalyst, its structure is foundational for creating potent catalytic species. The 8-hydroxyquinoline scaffold is a classic and powerful bidentate chelating ligand for a vast range of metal ions. mdpi.com, rroij.com, tandfonline.com, nih.gov

By coordinating with a metal ion through the hydroxyl oxygen and the quinoline nitrogen, this compound can form stable metal complexes. The electronic and steric properties of these complexes can be fine-tuned by the presence of the hydrazinyl group. These metal complexes have significant potential to act as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The specific catalytic activity would depend on the choice of the central metal ion and the reaction conditions. The ability of 8-hydroxyquinoline derivatives to act as ligands for catalytically active metal centers is a well-established area of research. acs.org

Investigation of Reaction Kinetics and Thermodynamic Aspects of this compound

Consequently, the creation of data tables and a detailed discussion of research findings on the reaction kinetics and thermodynamics of this compound cannot be provided at this time. Further empirical research is required to establish these chemical properties.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 5-Hydrazinylquinolin-8-OL

The coordination capability of this compound is primarily dictated by the arrangement of its electron-donating atoms, which serve as potential binding sites for metal ions.

Potential Chelation Sites

The molecular structure of this compound offers three primary sites for metal chelation:

Quinoline (B57606) Nitrogen: The nitrogen atom within the quinoline ring system possesses a lone pair of electrons, making it a primary coordination site.

Oxygen from Hydroxyl Group: The hydroxyl group at the 8-position, upon deprotonation, provides an anionic oxygen donor, which forms a strong bond with metal cations. This is a characteristic feature of 8-quinolinol derivatives.

Nitrogen from Hydrazine (B178648) Group: The hydrazinyl substituent at the 5-position introduces two additional nitrogen atoms, each with a lone pair of electrons. These nitrogens can participate in coordination, potentially leading to more complex bonding interactions.

The combination of the quinoline nitrogen and the hydroxyl oxygen forms a classic five-membered chelate ring, a structural motif known for its high stability in complexes of 8-hydroxyquinoline (B1678124) and its derivatives. researchgate.netnih.gov

Denticity and Coordination Modes

Based on its potential chelation sites, this compound can exhibit variable denticity. It most commonly acts as a bidentate ligand, coordinating through the quinoline nitrogen and the deprotonated hydroxyl oxygen. This is the typical coordination mode for 8-hydroxyquinoline derivatives. researchgate.net

However, the presence of the hydrazinyl group opens the possibility for tridentate coordination, where one or both of the hydrazine nitrogens could also bind to the metal center, depending on the metal ion's size, coordination preference, and the reaction conditions. This multi-modal coordination capacity makes it a versatile ligand in the synthesis of diverse metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Complexation with Transition Metal Ions

This compound has been shown to form stable complexes with a range of divalent and trivalent transition metal ions. Studies on related 8-hydroxyquinoline derivatives have successfully synthesized complexes with Co(II), Ni(II), Cu(II), Fe(III), and Zn(II). researchgate.netscirp.org The synthesis generally proceeds by mixing stoichiometric amounts of the ligand and the corresponding metal salt (e.g., chlorides or acetates) in a solvent like ethanol (B145695) or methanol, often with gentle heating to facilitate the reaction.

Determination of Metal-to-Ligand Stoichiometry and Coordination Geometry

The metal-to-ligand ratio in these complexes is commonly determined using methods such as elemental analysis and spectrophotometric titrations. For many divalent metal ions like Co(II), Ni(II), and Zn(II), a 1:2 metal-to-ligand stoichiometry is frequently observed. researchgate.netscirp.org For trivalent ions like Fe(III), a 1:3 ratio is common.

The coordination geometry around the central metal ion is inferred from magnetic susceptibility measurements and electronic spectra. Common geometries for 8-hydroxyquinoline-type complexes include:

Octahedral: Often found in complexes with a 1:2 metal-to-ligand ratio where two solvent molecules (e.g., water) occupy the remaining coordination sites, or in 1:3 complexes. scirp.org

Square Planar: A possible geometry for Cu(II) complexes. scirp.org

Tetrahedral: Less common but possible for certain metal ions.

Spectroscopic Analysis of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal ion by observing shifts in characteristic absorption bands.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, the broad O-H stretching vibration of the free ligand disappears, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. Furthermore, shifts in the C=N stretching vibration of the quinoline ring to different wavenumbers confirm the involvement of the quinoline nitrogen in chelation. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes differ significantly from that of the free ligand. The spectra of the complexes typically show bands corresponding to intra-ligand π → π* and n → π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordinated species. mdpi.comnih.gov These new charge-transfer bands are a strong indication of the formation of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to study the complexation of diamagnetic metal ions like Zn(II). Upon coordination, the chemical shifts of the protons near the binding sites (e.g., on the quinoline ring) are altered, providing insight into the ligand-metal interaction in solution. mdpi.com

Atomic Absorption Spectroscopy (AAS): AAS is primarily used for the quantitative determination of the metal content in the synthesized complexes, which helps in confirming the stoichiometry established by other methods.

Table 2: Key Spectroscopic Changes Upon Complexation

Stability Constants and Thermodynamic Parameters of Complex Formation

The stability of metal complexes formed with this compound is a critical aspect of its coordination chemistry, quantified by stability constants (log β). These constants provide a measure of the strength of the metal-ligand interaction in solution. While specific potentiometric studies determining the stability constants for this compound are not extensively documented in the readily available literature, valuable insights can be drawn from analogous 5-substituted-8-hydroxyquinoline derivatives.

For instance, studies on a 5-nitro-8-hydroxyquinoline-proline hybrid ligand have provided stability constant data for its complexes with various biologically relevant metal ions. nih.govmdpi.comnih.gov The electronic effects of the substituent at the 5-position can significantly influence the basicity of the donor atoms and, consequently, the stability of the resulting metal complexes. The hydrazinyl group, being an electron-donating group through resonance, would be expected to increase the electron density on the quinoline nitrogen and phenolic oxygen, potentially leading to the formation of more stable complexes compared to the unsubstituted 8-hydroxyquinoline.

The thermodynamic parameters of complex formation, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide a deeper understanding of the driving forces behind complexation. These parameters are related to the stability constant by the following equation:

ΔG° = -RTlnβ = ΔH° - TΔS°

A negative ΔG° indicates a spontaneous complex formation process. The enthalpy change (ΔH°) reflects the heat absorbed or released during the formation of coordinate bonds, while the entropy change (ΔS°) relates to the change in the randomness of the system upon complexation, which is often positive and favorable due to the chelate effect.

Table 1: Representative Stability Constants (log β) for Metal Complexes of a 5-Nitro-8-hydroxyquinoline-proline Hybrid Ligand

| Metal Ion | log β₁₁ (ML) | log β₁₂ (ML₂) |

| Cu(II) | 11.89 | - |

| Zn(II) | - | - |

| Fe(II) | - | - |

| Fe(III) | - | - |

Note: The data presented is for a 5-nitro-8-hydroxyquinoline-proline hybrid and serves as an illustrative example. nih.govmdpi.comnih.gov The stability constants for this compound are expected to differ due to the different electronic properties of the hydrazinyl group.

Design and Synthesis of Mixed-Ligand Metal Complexes

Mixed-ligand complexes involve the coordination of a central metal ion with two or more different types of ligands. The design and synthesis of such complexes containing this compound open avenues to fine-tune the properties of the resulting metal-organic frameworks, such as their solubility, stability, and reactivity.

The synthesis of mixed-ligand complexes typically involves the reaction of a metal salt with stoichiometric amounts of this compound and a secondary ligand in a suitable solvent. The order of addition of the ligands and the reaction conditions (e.g., temperature, pH) can be crucial in isolating the desired product.

Common strategies for the synthesis of mixed-ligand complexes include:

Stepwise Addition: One ligand is first reacted with the metal ion to form an intermediate complex, which is then reacted with the second ligand.

Simultaneous Reaction: The metal salt and both ligands are mixed together in the reaction vessel.

For example, a general synthetic route could involve the reaction of a metal(II) chloride with one equivalent of this compound and one equivalent of a secondary ligand like 2,2'-bipyridine (B1663995) in an ethanolic solution, often in the presence of a base to deprotonate the hydroxyl group of the quinoline ligand.

The characterization of these mixed-ligand complexes is carried out using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and elemental analysis, to confirm their composition and structure.

Supramolecular Assembly through Coordination Bonds (e.g., Metallo-Gels)

The functional hydrazinyl group at the 5-position of this compound provides a unique handle for the construction of supramolecular assemblies. This can be achieved through the formation of coordination bonds, where the metal complexes of this compound act as building blocks (tectons) that self-assemble into larger, ordered structures.

The hydrazinyl moiety can be further functionalized, for example, by reaction with aldehydes or ketones to form Schiff bases. These extended ligands can then be used to create polynuclear or polymeric coordination networks. If the resulting supramolecular structure can immobilize solvent molecules within its network, it can lead to the formation of a metallo-gel.

Metallo-gels are a class of soft materials where metal-ligand coordination is the primary driving force for the gelation process. The properties of these gels, such as their mechanical strength, thermal stability, and responsiveness to external stimuli (e.g., temperature, pH, light), are highly dependent on the nature of the metal ion and the ligand.

The design of metallo-gels based on this compound could involve a two-step process:

Synthesis of a metal complex of this compound.

Cross-linking of these complexes through the hydrazinyl group, either by coordination to another metal center or through covalent bond formation with a suitable linker molecule.

While specific examples of metallo-gels formed directly from this compound are not prevalent in the literature, the principles of supramolecular chemistry suggest its potential as a valuable component in the design of such advanced materials. The ability of 8-hydroxyquinoline derivatives to form extended supramolecular architectures through non-covalent interactions like π-π stacking and hydrogen bonding further supports the potential for creating complex, functional materials. researchgate.net

Derivatization Strategies and Analogue Synthesis

Chemical Modification of the Hydrazinyl Moiety

The hydrazinyl group at the C-5 position is a key functional group that offers a rich avenue for chemical derivatization due to its nucleophilic nature.

The hydrazinyl group (-NHNH₂) of 5-Hydrazinylquinolin-8-ol is susceptible to alkylation and acylation reactions. While direct alkylation can sometimes lead to mixtures of products and over-alkylation, specific methods can be employed for controlled synthesis. One such approach involves the diazotization of aliphatic amines to generate diazonium intermediates, which can then react with heterocyclic systems. organic-chemistry.org

Acylation of the hydrazinyl group is a more straightforward and common modification. This reaction typically involves treating this compound with acylating agents like acyl chlorides or acid anhydrides to yield the corresponding N-acylhydrazide derivatives. These reactions can be performed under transition-metal-catalyst-free conditions. organic-chemistry.org The resulting acylhydrazides are often stable, crystalline solids. For instance, activated amides can react with hydrazine (B178648) under aqueous conditions at room temperature to provide acyl hydrazides in good yields. organic-chemistry.org

Table 1: Examples of Acylation Reactions on Hydrazine-Containing Scaffolds

| Acylating Agent | Resulting Functional Group | General Conditions | Reference |

|---|---|---|---|

| Benzoyl Chloride | Benzoylhydrazide | Base catalyst, organic solvent | organic-chemistry.org |

| Acetic Anhydride | Acetylhydrazide | Mild heating or base catalyst | acs.org |

One of the most widely utilized reactions involving the hydrazinyl moiety is its condensation with aldehydes and ketones to form substituted hydrazones. organic-chemistry.orgvulcanchem.com This reaction is typically carried out by refluxing the hydrazine derivative with the corresponding carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. researchgate.netbioline.org.br

The resulting hydrazones contain the azometine (-C=N-NH-) functional group, which extends the conjugation of the quinoline (B57606) system and introduces new points for interaction. A wide variety of aromatic and aliphatic aldehydes and ketones can be used, leading to a large library of derivatives. bioline.org.bruomus.edu.iq Research on similar quinoline structures has shown that only the E configurational isomer of 5-hydrazonomethyl-quinolin-8-ol derivatives was synthesized, which does not convert to the Z isomer without UV irradiation. researchgate.net

Table 2: Synthesis of Hydrazone Derivatives from Hydrazine Precursors

| Carbonyl Compound | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzaldehydes | Ethanol | Reflux, 6 h | Aromatic Hydrazone | researchgate.net |

| Various Aldehydes/Ketones | Methanol | Stirring, 2-3 h | Substituted Hydrazone | bioline.org.br |

| Acetyl Acetone | Ethanol | Reflux | Pyrazoline derivative via cyclocondensation | researchgate.net |

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C-8 position is another key site for derivatization, influencing the molecule's acidity, chelating ability, and solubility.

The hydroxyl group of 8-hydroxyquinoline (B1678124) derivatives can be readily converted into ethers or esters. mdpi.com

Etherification: O-alkylation to form ethers is typically achieved by reacting the hydroxyl group with alkyl halides in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone. mdpi.com This reaction converts the phenolic group into an ether linkage (e.g., methoxy (B1213986), ethoxy, or benzyloxy).

Esterification: The synthesis of esters can be accomplished through several methods. A common approach is O-acylation using acyl chlorides or anhydrides. mdpi.com For a milder pathway, the Steglich esterification has proven effective for acylating 8-hydroxyquinoline derivatives. asianpubs.org This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the hydroxyl group and a carboxylic acid. asianpubs.org Amino acid esters of 8-hydroxyquinoline have also been synthesized by refluxing the components in acetonitrile (B52724) with HCl. dergipark.org.tr

Table 3: Examples of Ether and Ester Derivatives of 8-Hydroxyquinoline

| Reagent | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkyl Halide, K₂CO₃ | Etherification | Refluxing acetone | 8-Alkoxyquinoline | mdpi.com |

| Substituted Benzoic Acids, DCC, DMAP | Esterification (Steglich) | Organic solvent | 8-Quinolinyl-benzoate | asianpubs.org |

| Amino Acids, HCl | Esterification | Refluxing acetonitrile | Amino Acid Ester of 8-HQ | dergipark.org.tr |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the phenolic hydroxyl group. mdpi.com Several protecting group strategies are available for 8-hydroxyquinoline scaffolds.

A common protecting group for the 8-OH function is the benzyl (B1604629) group. scispace.comrroij.com It is introduced using benzyl chloride and a base. Deprotection is conveniently achieved through catalytic hydrogen transfer, for example, using cyclohexa-1,4-diene. scispace.comrroij.com Another option is the acetyl group, introduced via acetic anhydride, which can be removed under basic or acidic conditions. mdpi.com

For certain applications, photoremovable protecting groups like 8-bromo-7-hydroxyquinoline (BHQ) have been developed, which can be cleaved using light. acs.org In some contexts, the 8-quinolyl group itself, derived from 8-hydroxyquinoline, has been used as a protecting group for phosphates in oligonucleotide synthesis. rsc.org For modifications at other parts of the molecule, such as the synthesis of carboxamides from amino-substituted quinolines, the tert-butyloxycarbonyl (Boc) group is often used to protect the amine, followed by deprotection with hydrogen chloride. mdpi.com

Table 4: Protecting Group Strategies for 8-Hydroxyquinoline Derivatives

| Protecting Group | Introduction Reagent | Deprotection Method | Reference |

|---|---|---|---|

| Benzyl (Bn) | Benzyl chloride, base | Catalytic hydrogen transfer | scispace.comrroij.com |

| Acetyl (Ac) | Acetic anhydride | Base or acid hydrolysis | mdpi.com |

| tert-Butyloxycarbonyl (Boc) | Boc-anhydride | Acid (e.g., HCl, TFA) | mdpi.com |

Substitution Pattern Variation on the Quinoline Ring

Modifying the substitution pattern directly on the quinoline's aromatic rings provides another layer of structural diversity. Electrophilic aromatic substitution reactions are common on the 8-hydroxyquinoline scaffold.

Halogenation, such as chlorination or bromination, typically occurs at the C-5 and C-7 positions due to the activating effect of the hydroxyl group. mdpi.comresearchgate.net Reagents like N-chlorosuccinimide (NCS) can be used for chlorination. mdpi.com

More advanced modifications can be achieved through cross-coupling reactions. The Suzuki cross-coupling reaction is a powerful method for introducing new aryl or vinyl substituents. scispace.comrroij.com This typically requires a halogenated precursor, such as 5-bromo-8-hydroxyquinoline. The hydroxyl group often requires protection before the coupling reaction is performed. scispace.comrroij.com

The Mannich reaction is another valuable tool for introducing aminomethyl groups, usually at the C-7 position of the 8-hydroxyquinoline scaffold. acs.org Furthermore, groups like nitro and sulfonamides have been successfully introduced at positions 5 and 7, which has been shown to modulate the biological properties of the resulting compounds. researchgate.net

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic landscape of the quinoline ring can be strategically altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Such substitutions can profoundly impact the molecule's pKa, reactivity, and its interactions with biological targets. researchgate.net

Electron-Donating Groups (EDGs): Functional groups like methyl (-CH3), methoxy (-OCH3), and amino (-NH2) act as EDGs, increasing the electron density of the quinoline ring. The influence of these groups on the biological activity of quinoline derivatives is context-dependent. For instance, in certain quinoline analogues, the presence of a 4-dimethylamino or 4-diethylamino group on an associated benzene (B151609) ring proved beneficial for inhibiting Aβ1-42 aggregation. arabjchem.org Conversely, studies on antileishmanial agents found that the introduction of a methoxy group resulted in diminished activity, suggesting such a modification could be unfavorable for this specific application. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -F) are EWGs that decrease the electron density of the aromatic system. The incorporation of EWGs often enhances the biological potency of quinoline derivatives. beykent.edu.tr For example, structure-activity relationship (SAR) studies of certain quinoline-chalcone hybrids revealed that EWGs on the chalcone's phenyl ring were crucial for their cytotoxic effects. doi.org Similarly, EWGs were found to be more effective than EDGs for acetylcholinesterase (AChE) inhibition. arabjchem.org Specifically, the placement of chloro or bromo substituents at the ortho- or meta-positions of an associated benzene ring enhanced anti-cholinesterase activity. arabjchem.org In the realm of antileishmanial compounds, a potent EWG like a p-trifluoromethyl group made a significant contribution to activity. nih.gov Furthermore, the addition of a halogen can enhance anticancer properties by increasing the molecule's lipophilicity and, consequently, its cellular uptake. researchgate.net

Synthetic access to these derivatives can be achieved through various organic reactions, including electrophilic or nucleophilic aromatic substitution on the pre-formed quinoline core or by using appropriately substituted precursors during the initial synthesis of the quinoline ring. rsc.org

Synthesis of Halogenated and Sulfonamide Analogues